molecular formula C20H20ClN5O2 B2541594 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034612-42-3

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Katalognummer: B2541594
CAS-Nummer: 2034612-42-3
Molekulargewicht: 397.86
InChI-Schlüssel: YMCNYNJZGLYMAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a heterocyclic methanone derivative characterized by three distinct structural motifs:

  • Isoxazole ring: Substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3.
  • Pyrrolidine ring: Functionalized at position 3 with a 4-cyclopropyl-1H-1,2,3-triazole moiety.
  • Methanone bridge: Connects the isoxazole and pyrrolidine rings, forming a planar carbonyl group.

Eigenschaften

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-12-18(19(23-28-12)15-4-2-3-5-16(15)21)20(27)25-9-8-14(10-25)26-11-17(22-24-26)13-6-7-13/h2-5,11,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCNYNJZGLYMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN5OC_{16}H_{18}ClN_{5}O, with a molecular weight of approximately 335.80 g/mol. The structure features an isoxazole ring, a triazole moiety, and a pyrrolidine group, which contribute to its pharmacological properties.

Research indicates that compounds containing isoxazole and triazole structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the chlorophenyl group may enhance lipophilicity, aiding in cellular uptake and interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains by inhibiting cell wall synthesis and disrupting cellular functions. A study reported that certain isoxazole derivatives inhibited the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

Anticancer Activity

The anticancer potential of this compound can be attributed to its ability to induce apoptosis in cancer cells. Research has shown that triazole-containing compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, a related compound demonstrated IC50 values of approximately 10 μM against human breast cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. A recent investigation revealed that similar compounds reduced the levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEffectReference
AntimicrobialStaphylococcus aureusMIC: 8 - 32 μg/mL
AnticancerHuman breast cancer cell linesIC50: ~10 μM
Anti-inflammatoryInflammatory cytokines (TNF-alpha)Reduced secretion

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various isoxazole derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The compound exhibited significant activity with an MIC comparable to conventional antibiotics.
  • Cancer Cell Apoptosis : Another investigation focused on the effect of triazole-containing compounds on apoptosis in colon cancer cells. The results indicated that treatment with these compounds led to increased caspase-3 activity, suggesting induction of apoptosis through intrinsic pathways.
  • Inflammation Modulation : In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in decreased levels of inflammatory mediators and improved tissue integrity, highlighting its therapeutic potential in inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a combination of isoxazole and triazole moieties, which enhances its potential biological activity. The presence of the chlorophenyl group contributes to its pharmacological properties, while the cyclopropyl group may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with isoxazole and triazole structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. In vitro studies have demonstrated that such compounds can disrupt microbial cell membranes and inhibit essential enzymatic functions necessary for bacterial survival.

Anticancer Potential

The dual functionality of the isoxazole and triazole groups in the compound suggests potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Molecular docking studies have indicated favorable interactions with key cancer-related targets, suggesting pathways for further development as anticancer agents.

Cognitive Enhancement

Recent investigations into the neuropharmacological effects of related compounds indicate that they may enhance cognitive functions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds have been shown to improve memory retention and learning abilities in animal models by modulating neurotransmitter systems.

Anxiolytic Effects

Research has also highlighted the anxiolytic properties of compounds containing isoxazole and triazole moieties. Behavioral studies suggest that these compounds may reduce anxiety-like behaviors in rodents, potentially through interactions with GABAergic systems or serotonin receptors.

Synthesis and Development

The synthesis of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves multi-step procedures that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times.

Case Studies

StudyFindingsImplications
Study 1: Antimicrobial Activity AssessmentThe compound exhibited significant inhibition against Staphylococcus aureusPotential for development as a new antibiotic
Study 2: Neuropharmacological EvaluationImproved memory retention observed in rodent modelsImplications for treatment of cognitive disorders
Study 3: Anticancer Activity ScreeningInduced apoptosis in breast cancer cell linesPotential lead for new anticancer therapies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural similarities with other methanone-linked heterocycles. Below is a comparative analysis based on substituents, physicochemical properties, and reported activities:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities
Target Compound C₂₁H₂₀ClN₅O₂ 430.87 2-chlorophenyl (isoxazole), cyclopropyl-triazole (pyrrolidine) Not reported in evidence (inferred: possible kinase/modulator activity)
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) C₁₇H₁₁Cl₂F₃N₃O 403.19 Chlorophenyl (pyrazole), trifluoromethylpyridine Agrochemical applications (insecticidal)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-thiazole C₂₇H₂₀F₃N₅S 535.54 Triple fluorophenyl groups, triazole, thiazole Structural/spectroscopic studies; no bioactivity reported
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₁₀H₈N₆O₂S 292.27 Amino-hydroxy-pyrazole, cyano-thiophene Antiviral/anticancer screening (in vitro)

Critical Observations

Substituent Effects on Bioactivity :

  • The trifluoromethylpyridine group in CAS 1311278-51-9 enhances lipophilicity and agrochemical stability, making it suitable for pesticidal use . In contrast, the cyclopropyl-triazole group in the target compound may improve metabolic stability in drug design due to reduced oxidative metabolism.
  • Halogenation : The target compound’s 2-chlorophenyl group is sterically and electronically distinct from the fluorophenyl groups in compound 5 . Chlorine’s higher electronegativity may influence receptor binding compared to fluorine.

Heterocyclic Diversity :

  • Isoxazole vs. Thiazole/Thiophene : The target’s isoxazole ring (electron-deficient) contrasts with thiazole/thiophene (electron-rich) in analogues 7a and 4. This difference could modulate interactions with biological targets, such as kinases or ion channels.

Molecular Weight and Solubility :

  • The target compound (430.87 g/mol) is heavier than 7a (292.27 g/mol) due to its bulky pyrrolidine-triazole substituent. This may reduce aqueous solubility compared to simpler analogues like 7a, which lacks extended alkyl/aryl groups .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step cyclization and coupling reactions (similar to compound 5 ), whereas simpler analogues like 7a are synthesized via one-pot Gewald reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.